N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
Research has delved into the synthesis of complex molecules that include benzodioxane, quinoline, and sulfonyl moieties. For example, Ignatovich et al. (2019) synthesized new carboxamides and sulfonamides containing alkyl and heterocyclic fragments based on derivatives like N-methylpiperazine and morpholine, highlighting the reactivity and potential utility of complex organic molecules in synthesizing diverse chemical structures (Ignatovich et al., 2019).
Role in Biological and Pharmacological Screening
Patel et al. (2009) explored the synthesis of bioactive molecules incorporating sulphonamido quinazolinyl imidazole for biological and pharmacological screening, demonstrating the importance of these compounds in developing potential therapeutic agents (Patel et al., 2009). This research underscores the potential of such compounds in medical and pharmacological applications, specifically targeting antimicrobial, anti-inflammatory, and anticonvulsant activities.
Potential Antitumor Agents
Research by Bu et al. (2001) on dibenz[f,ij]isoquinoline derivatives bearing cationic side chains from aminoanthraquinones highlighted the synthesis and cytotoxic activity of such compounds, revealing the critical role of chemical structure in determining biological activity, especially in antitumor applications (Bu et al., 2001).
Enzyme Inhibitory Potential
Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, highlighting the synthesis process and testing against α-glucosidase and acetylcholinesterase, demonstrating the potential therapeutic applications of such compounds in treating diseases related to enzyme dysregulation (Abbasi et al., 2019).
Mechanism of Action
Target of Action
The compound “N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide” is a complex molecule that contains several structural motifs common in bioactive compounds. For example, the 1,4-dihydroquinoline moiety is found in many drugs and is known to interact with various biological targets .
Mode of Action
Without specific information about this compound, it’s difficult to predict its exact mode of action. Compounds containing a 1,4-dihydroquinoline moiety often act by interacting with enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Based on its structural motifs, it could potentially interact with various enzymes or receptors, thereby influencing multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations will influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action, which are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by interactions with other molecules in its environment .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-(4-methylpiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-16-8-10-28(11-9-16)35(31,32)18-6-7-21-19(12-18)24(29)20(14-26-21)25(30)27-13-17-15-33-22-4-2-3-5-23(22)34-17/h2-7,12,14,16-17H,8-11,13,15H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLLASFIRCHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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